molecular formula C18H16BrN3O4S2 B6130188 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

カタログ番号 B6130188
分子量: 482.4 g/mol
InChIキー: ACUQUCXMCDVSNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BMB-4 is a small molecule inhibitor that targets the heat shock protein 70 (Hsp70) and has shown promising results in preclinical studies.

作用機序

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide works by binding to the N-terminal ATPase domain of Hsp70, inhibiting its ATPase activity. This leads to the accumulation of misfolded and unfolded proteins, which triggers the unfolded protein response (UPR) pathway and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct therapy in cancer treatment.

実験室実験の利点と制限

One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide is its selectivity for Hsp70, which reduces the risk of off-target effects. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has shown good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide is its relatively low potency compared to other Hsp70 inhibitors, which may limit its effectiveness in certain cancer types.

将来の方向性

There are several potential future directions for the development of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide as a cancer therapy. One area of focus is the optimization of its potency and selectivity, which could be achieved through further medicinal chemistry studies. In addition, the combination of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide with other cancer therapies, such as immunotherapy, could enhance its therapeutic efficacy. Finally, the evaluation of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide in preclinical animal models and clinical trials will be necessary to determine its safety and efficacy in humans.

合成法

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 6-bromo-1,3-benzothiazole-2-amine with 4-(4-morpholinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide in its pure form.

科学的研究の応用

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research. Hsp70 is a chaperone protein that is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cancer cell death. N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been found to selectively inhibit the ATPase activity of Hsp70, leading to the destabilization of client proteins and ultimately inducing cancer cell death.

特性

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c19-13-3-6-15-16(11-13)27-18(20-15)21-17(23)12-1-4-14(5-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQUCXMCDVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。